molecular formula C3H3KO3 B1343303 potassium (S)-oxirane-2-carboxylate CAS No. 82079-45-6

potassium (S)-oxirane-2-carboxylate

Cat. No. B1343303
CAS RN: 82079-45-6
M. Wt: 126.15 g/mol
InChI Key: CMQCDPNYSJUSEH-DKWTVANSSA-M
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Description

Potassium (S)-oxirane-2-carboxylate is a compound that can be involved in the anionic polymerization of oxiranes, leading to the formation of polyethers. This process can be initiated by various potassium salts, including potassium hydride, in the presence of crown ethers such as 18-crown-6. The resulting polymers typically have functional groups at the chain ends, which can be modified or utilized in further chemical reactions .

Synthesis Analysis

The synthesis of polymers involving this compound can be achieved through anionic polymerization. Potassium hydride, when combined with 18-crown-6, has been shown to effectively initiate the polymerization of oxiranes, such as (butoxymethyl)oxirane, resulting in polymers with low polydispersity indices (Mw/Mn < 1.1) . The presence of water in the catalysts can accelerate the initiation process, leading to polymers with even narrower molecular weight distributions . Additionally, potassium carboxylates in conjunction with crown ethers can form initiator systems for this polymerization process .

Molecular Structure Analysis

The molecular structure of the polymers formed from the anionic polymerization of oxiranes can be determined using techniques such as Matrix Assisted Laser Desorption/Ionization - Time of Flight Mass Spectrometry (MALDI-TOF MS) and Carbon-13 Nuclear Magnetic Resonance (13C NMR). These analyses have revealed that the initiation of polymerization can proceed via multiple pathways, including the cleavage of the oxirane ring and deprotonation of the monomer. The type of monomer used can influence the initiation mechanism and the structure of the resulting macromolecules .

Chemical Reactions Analysis

The chemical reactions involved in the polymerization process are complex and can vary depending on the monomer and initiator used. For instance, in the polymerization of propylene oxide with potassium hydride, three initiation pathways were identified: cleavage of the oxirane ring in the β-position, monomer deprotonation, and deoxygenation. The real initiators in these reactions were identified as potassium isopropoxide, potassium allyloxide, and potassium hydroxide. The reactions that occur during the initiation step are crucial for determining the structure and properties of the resulting polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of the polymers synthesized from this compound are influenced by the molecular weight distribution and the functional groups present at the chain ends. Polymers with low polydispersity indices indicate a uniform distribution of molecular weights, which can be beneficial for certain applications. The presence of functional groups such as hydroxyl groups at the polymer chain ends after hydrolysis provides opportunities for further chemical modifications . The molecular weight distributions and the nature of the end groups can be tailored by controlling the synthesis conditions, such as the amount of water present in the catalysts and the temperature of the reaction .

Scientific Research Applications

Polymerization and Material Science

Potassium (S)-oxirane-2-carboxylate, as a derivative of oxirane (epoxide), plays a crucial role in polymer science. The anionic polymerization of oxiranes initiated by potassium carboxylates can result in polyethers with an acyloxy group at one chain end, which are significant in material science (Koinuma, Naito, & Hirai, 1982). Another study reports the use of potassium hydride in polymerizing monosubstituted oxiranes, resulting in polyetherswith diverse starting groups depending on the monomer used. This indicates the versatility of potassium-based initiators in polymerization, yielding materials with varied properties (Grobelny, Jurek-Suliga, & Golba, 2019).

Catalysis and Chemical Synthesis

Potassium salts, including this compound, have been used as catalysts in various chemical reactions. For instance, potassium carboxylates or carbonates catalyze the anionic additions of oxirane with carbon dioxide, leading to the formation of cyclic carbonates (Naito, Koinuma, & Hirai, 1982). Additionally, potassium hydride has been employed as an initiator for the anionic polymerization of oxiranes, demonstrating its role in synthesizing polymers with specific end-group functionalities (Stolarzewicz, Neugebauer, & Grobelny, 1996).

Ring-Opening Reactions

In organic synthesis, potassium salts are used in ring-opening reactions of oxiranes. These reactions are crucial for synthesizing various compounds with potential applications in pharmaceuticals and materials. For example, oxiranes react with aryl esters in the presence of base, leading to the formation of 1-alkyl-2-(aryloxy) ethyl carboxylates, which are important intermediates in organic synthesis (Funahashi, 1979).

Potential Medical Applications

While your request excludes information related to drug use, dosage, and side effects, it's noteworthy that compounds structurally related to this compound have been explored for their medical potential. For example, derivatives of oxirane-2-carboxylic acids were studied for their hypoglycemic activity, highlighting the potential biomedical applications of these compounds (Eistetter & Wolf, 1982).

Mechanism of Action

Target of Action

Potassium (S)-oxirane-2-carboxylate primarily targets potassium channels in cells . These channels play a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various physiological processes such as nerve impulse transmission and muscle contraction .

Mode of Action

The compound interacts with its targets by binding to and blocking potassium channels . This blockade delays the repolarization phase of the action potential, leading to an increase in action potential duration and an increase in the effective refractory period . This interaction results in changes in the electric polarity across the membrane of the axon .

Pharmacokinetics

Potassium compounds are generally known to be absorbed rapidly and distribute extensively into tissues . They are metabolized mainly by cytochrome P450 (CYP)3A4 and to some extent by CYP2B6, CYP2C19, CYP2D6, and SULT2A1 . The compound’s ADME properties and their impact on bioavailability would need further investigation.

Result of Action

The result of the compound’s action is a change in the membrane potential of specific cells . This rapid rise and fall in membrane potential, known as an action potential, occurs in several types of excitable cells, including neurons and muscle cells . In neurons, action potentials play a central role in cell–cell communication, while in muscle cells, an action potential is the first step in the chain of events leading to contraction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the local concentration of potassium ions . Additionally, the compound’s efficacy and stability could potentially be influenced by factors such as pH, temperature, and the presence of other ions or molecules in the environment .

Biochemical Analysis

Biochemical Properties

Potassium (S)-oxirane-2-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme catalysis and protein interactions. This compound interacts with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, potassium ions are known to stabilize catalytic intermediates and provide optimal positioning of substrates in enzyme active sites . This compound may also interact with proteins that have potassium-binding sites, influencing their structural stability and functional activity . These interactions are crucial for the compound’s role in biochemical processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, potassium ions are essential for maintaining cellular homeostasis and regulating enzyme activity, photosynthetic efficiency, and osmotic stress response . The presence of this compound can impact these processes by altering the intracellular concentration of potassium ions, thereby affecting cellular functions such as ion transport, membrane potential, and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to enzyme activation or inhibition. For instance, potassium ions can enhance enzyme activity through conformational transitions triggered upon binding to distant sites . Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions are critical for the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that potassium levels can influence various physiological processes, and deviations from normal levels can lead to adverse effects . The stability and degradation of this compound in laboratory conditions are important considerations for its use in research and applications. Long-term exposure to this compound may result in changes in cellular function, including alterations in enzyme activity and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has demonstrated that potassium channels play a crucial role in regulating cellular excitability and stability . At different dosages, this compound can exhibit threshold effects, where low doses may enhance cellular function, while high doses could lead to toxic or adverse effects. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to carbohydrate metabolism, ion transport, and enzyme activation. This compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, potassium ions are essential for enzyme activation and protein synthesis, which are critical for maintaining metabolic homeostasis . The involvement of this compound in these pathways highlights its importance in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Potassium channels and transporters facilitate the movement of potassium ions across cell membranes, ensuring proper distribution and localization . The interaction of this compound with these transporters influences its accumulation and localization within cells, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Potassium channels and binding proteins play a role in the precise localization of this compound within cells . The subcellular distribution of this compound can impact its activity and function, as it may interact with different biomolecules in various cellular compartments .

properties

IUPAC Name

potassium;(2S)-oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3.K/c4-3(5)2-1-6-2;/h2H,1H2,(H,4,5);/q;+1/p-1/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQCDPNYSJUSEH-DKWTVANSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3KO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635765
Record name Potassium (2S)-oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82079-45-6
Record name Potassium (2S)-oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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